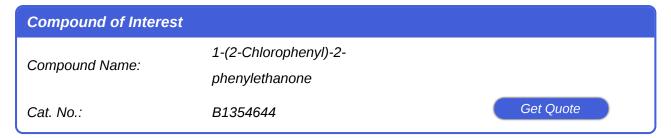


An In-depth Technical Guide to 1-(2-Chlorophenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)-2-phenylethanone is an aromatic ketone with a molecular structure featuring a chlorophenyl group and a phenyl group attached to an ethanone backbone. This compound belongs to the broader class of diaryl ketones, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical data for **1-(2-Chlorophenyl)-2-phenylethanone**, compiled to aid researchers and professionals in drug development and chemical synthesis. While this specific molecule is not extensively documented in publicly available literature, this guide consolidates the existing data and provides context based on related compounds.

Chemical and Physical Properties

The fundamental physicochemical properties of **1-(2-Chlorophenyl)-2-phenylethanone** are summarized in the table below. It is important to note that a definitive melting point for this compound is not readily available in the literature, with some sources indicating "N/A". For comparative purposes, the melting points of its isomers are provided.



Property	Value	Reference
IUPAC Name	1-(2-Chlorophenyl)-2- phenylethanone	N/A
Synonyms	2-Chlorophenyl benzyl ketone, o-Chlorophenyl benzyl ketone	N/A
CAS Number	72867-72-2	[1]
Molecular Formula	C14H11CIO	[1]
Molecular Weight	230.69 g/mol	[1]
Boiling Point	330.231 °C at 760 mmHg	[1]
Density	1.191 g/cm ³	[1]
Melting Point	N/A	[1]
Melting Point of Isomer (1-(4- chlorophenyl)-2- phenylethanone)	105 °C	N/A
Melting Point of Isomer (2-(2- Chlorophenyl)-1- phenylethanone)	70.5 °C	N/A
Solubility	Data not available	N/A

Synthesis

The synthesis of **1-(2-Chlorophenyl)-2-phenylethanone** can be conceptually approached via a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

Proposed Synthetic Route: Friedel-Crafts Acylation

A plausible method for the synthesis of **1-(2-Chlorophenyl)-2-phenylethanone** is the Friedel-Crafts acylation of chlorobenzene with phenylacetyl chloride. In this reaction, the phenylacetyl group is introduced onto the chlorobenzene ring. Due to the ortho- and para-directing nature of the chloro substituent, a mixture of isomers, including **1-(2-chlorophenyl)-2-phenylethanone**



and 1-(4-chlorophenyl)-2-phenylethanone, is expected. The isomers would then require separation, typically via chromatographic methods.

Reaction Scheme:

General Experimental Protocol for Friedel-Crafts Acylation

While a specific protocol for the synthesis of **1-(2-Chlorophenyl)-2-phenylethanone** is not detailed in the available literature, a general procedure for a similar Friedel-Crafts acylation is provided below. This can serve as a starting point for the development of a specific synthetic method.

Materials:

- Anhydrous aluminum chloride (AlCl₃)
- Chlorobenzene (anhydrous)
- Phenylacetyl chloride
- Anhydrous dichloromethane (DCM) as solvent
- Hydrochloric acid (HCI), dilute aqueous solution
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

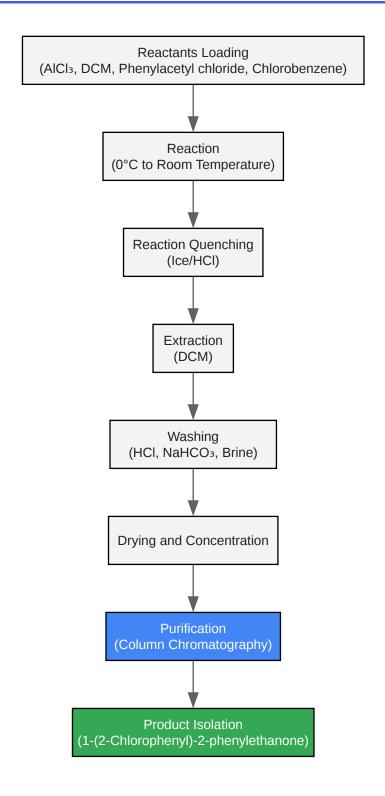
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum
chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or
argon).



- Cool the suspension to 0 °C in an ice bath.
- Add phenylacetyl chloride dropwise to the stirred suspension.
- After the addition is complete, add chlorobenzene dropwise while maintaining the temperature at 0 °C.
- Once the addition of chlorobenzene is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.

Experimental Workflow for Synthesis and Purification





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Caption: Workflow for the synthesis and purification of **1-(2-Chlorophenyl)-2-phenylethanone**.

Spectroscopic Data



Detailed spectroscopic data for **1-(2-Chlorophenyl)-2-phenylethanone** are not readily available. However, based on the analysis of closely related compounds, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings. The methylene protons (-CH₂-) adjacent to the carbonyl group would likely appear as a singlet further downfield, estimated to be around 4.0-4.5 ppm.
- ¹³C NMR: The carbon NMR spectrum would show a peak for the carbonyl carbon in the range of 190-200 ppm. Multiple signals would be present in the aromatic region (around 120-140 ppm) corresponding to the carbons of the phenyl rings. The methylene carbon would appear further upfield.

Infrared (IR) Spectroscopy

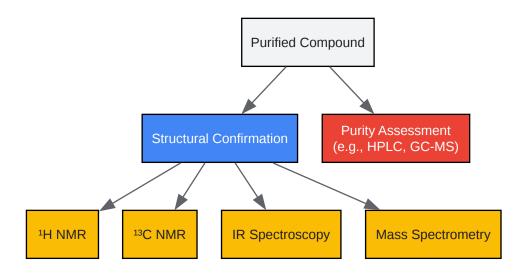
The IR spectrum is expected to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic rings (around 1450-1600 cm⁻¹). The C-Cl stretching vibration would be observed in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (230.69). Isotopic peaks corresponding to the presence of the chlorine-37 isotope would also be observed. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group, leading to the formation of characteristic fragment ions.

General Analytical Workflow





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Caption: Analytical workflow for the characterization of **1-(2-Chlorophenyl)-2-phenylethanone**.

Biological Activity

There is currently a lack of specific data in the scientific literature regarding the biological activity of **1-(2-Chlorophenyl)-2-phenylethanone**. However, the broader class of acetophenones and related diaryl ketones has been investigated for a variety of pharmacological activities.

Context from Related Compounds

- Antimicrobial Activity: Chalcones, which share a similar diaryl propenone scaffold, have been
 extensively studied and are known to exhibit a wide range of biological activities, including
 antimicrobial, antifungal, and anti-inflammatory properties.
- Anticancer Activity: Certain substituted acetophenones have been investigated for their
 cytotoxic effects against various cancer cell lines. The mechanisms of action often involve
 the induction of apoptosis or the inhibition of specific enzymes involved in cell proliferation.
- Enzyme Inhibition: The ketone moiety and the aromatic rings provide a scaffold that can
 interact with the active sites of various enzymes. Depending on the substitution pattern,
 diaryl ketones have been explored as inhibitors of enzymes such as cyclooxygenases and
 lipoxygenases.



Given the absence of specific studies on **1-(2-Chlorophenyl)-2-phenylethanone**, this is a promising area for future research. In vitro screening against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes would be a logical first step in elucidating its potential pharmacological profile.

Conclusion

1-(2-Chlorophenyl)-2-phenylethanone is a compound for which detailed characterization and biological evaluation are not extensively reported in the public domain. This guide provides the available physicochemical data and outlines a plausible synthetic route and expected analytical characteristics based on the principles of organic chemistry and data from related compounds. The lack of biological data presents an opportunity for new research to explore the potential of this molecule in drug discovery and development. Further investigation is required to fully characterize its properties and potential applications.

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References

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